molecular formula C10H13NO B2686219 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine CAS No. 145348-77-2

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

Cat. No. B2686219
CAS RN: 145348-77-2
M. Wt: 163.22
InChI Key: QJQARXIEBJBMRM-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine is 1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8 (9)10/h1-2,4,6,9H,3,5,7,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine is a powder that is stored at room temperature . It has a molecular weight of 163.22 . The compound’s InChI code is 1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8 (9)10/h1-2,4,6,9H,3,5,7,11H2 .

Scientific Research Applications

Stereoselective Synthesis of Novel Derivatives

One area of application involves the stereoselective synthesis of novel derivatives of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine. For instance, Acosta Quintero et al. (2012) reported the synthesis of a new series of polyfunctionalized derivatives, emphasizing the process's stereoselectivity and the potential for creating complex molecular architectures useful in medicinal chemistry and materials science. This synthesis pathway is notable for its application in generating compounds with specific stereochemical configurations, which could be crucial for biological activity or material properties Acosta Quintero, L. M., Palma, A., Nogueras, M., & Cobo, J. (2012). Synthesis, 44, 3765-3782.

Preparation and Transformation of Benzoxepin Derivatives

Research by Huckle et al. (1972) focuses on the preparation of benzoxepin derivatives and their transformation into related compounds. This study is pivotal for understanding the chemical behavior of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine and exploring its utility as a building block for more complex heterocyclic compounds, which could have applications in drug development or as intermediates in organic synthesis Huckle, D., Lockhart, I. M., & Wright, M. (1972). Journal of The Chemical Society-perkin Transactions 1, 2425-2428.

Redox-Annulations of Cyclic Amines

Zhu et al. (2018) explored redox-annulations of cyclic amines, including structures similar to 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine, showcasing a method to construct complex heterocycles efficiently. Such reactions are crucial for synthesizing natural product-like molecules and pharmacologically relevant structures, providing a versatile tool for medicinal chemistry Zhu, Z., Chandak, H., & Seidel, D. (2018). Organic letters, 20(13), 4090-4093.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQARXIEBJBMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

CAS RN

145348-77-2
Record name 2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 10.0 g (62 mmol) of 3,4-dihydro-1-benzoxepin-5(2H)-one (J. Chem. Soc., Perkin Trans. 1 (1991), 2763) and 4.63 g (68 mmol) of hydroxylamine hydrochloride in 45 ml of ethanol and 45 ml of pyridine was heated under reflux for 5 h. After distilling off the solvents on a rotary evaporator, the residue was treated with water, adjusted to pH 2 with dil hydrochloric acid and stirred for 3 h. After filtering off the precipitated product with suction and drying it, 10.2 g of 3,4-dihydro-1-benzoxepin-5(2H)-one oxime were obtained, m.p. 96-98° C. b) A solution of 2.0 g (11.3 mmol) of 3,4-dihydro-1-benzoxepin-5(2H)-one oxime in 15 ml of 1,2-dimethoxyethane (DME) was added dropwise at 0° C. under argon to a mixture of 4.5 g (23.7 mmol) of titanium tetrachloride and 1.79 g (47.4 mmol) of sodium borohydride in 50 ml of DME over the course of 20 min. After stirring at RT for 2 days, 100 ml of water were added dropwise and the mixture was rendered alkaline using conc. ammonia solution. After filtering off the precipitate with suction, the filtrate was extracted three times with EA. After washing with sodium chloride solution, drying over magnesium sulfate and concentrating, 2.1 g of 5-amino-2,3,4,5-tetrahydro-1-benzoxepine were obtained. c) 0.86 g (6.7 mmol) of ethanesulfonyl chloride was added dropwise with ice cooling to a solution of 1.0 g (6.1 mmol) of 5-amino-2,3,4,5-tetrahydro-1-benzoxepine and 2.5 g (24 mmol) of triethylamine in 20 ml of THF. The mixture was allowed to come to room temperature and was stirred overnight, and the solvent was distilled off in vacuo. After stirring the residue with water, the deposited product was filtered off with suction. 1.1 g of 5-ethylsulfonylamino-2,3,4,5-tetrahydro-1-berzoxepine were obtained, m.p. 109-111° C. d) A solution of 1.0 g (3.9 mmol) of 5-ethylsulfonylamino-2,3,4,5-tetrahydro-1-benzoxepine in 15 ml of THF were added dropwise under nitrogen to a suspension of 0.16 g (5.4 mmol) of 80 percent sodium hydride in 10 ml of THF. After stirring at RT for 3 h, 1.6 g (11 mmol) of methyl iodide were added dropwise and the mixture was additionally stirred overnight at RT. After distilling off the solvent, the residue was treated with water and extracted with EA. The organic phase was concentrated in vacuo after drying over sodium sulfate. 1.0 g of 5-(N-ethylsulfonyl-N-methylamino)-2,3,4,5-tetrahydro-1-benzoxepine was obtained, m.p. 122-124° C.
Name
3,4-dihydro-1-benzoxepin-5(2H)-one oxime
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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